6-aminoquinoxaline-5-carboxylic acid
Description
Properties
CAS No. |
2742657-36-7 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Material Design: 2,3,4-Triaminobenzoic Acid
Hypothetically, 2,3,4-triaminobenzoic acid could undergo condensation with sodium glyoxal bisulfite to directly yield 6-aminoquinoxaline-5-carboxylic acid. However, the synthesis of this triamine precursor is non-trivial. A plausible route involves:
-
Nitration of 3,4-diaminobenzoic acid at position 2 using fuming nitric acid.
-
Catalytic hydrogenation of the nitro group to an amine, yielding the triamine.
-
Cyclization with glyoxal bisulfite under alkaline conditions (pH 10–12, 80–100°C).
Challenges include the instability of polyaminobenzoic acids under strongly acidic or basic conditions and the propensity for over-oxidation during nitration.
Halogenation-Oxidation of Methyl-Substituted Quinoxalines
A more practical route involves late-stage oxidation of a methyl group to a carboxylic acid, as exemplified by patent EP1283202A1. Adapted for 6-aminoquinoxaline-5-carboxylic acid, this method proceeds as follows:
Synthesis of 5-Methyl-6-nitroquinoxaline
-
Condensation : React 2,3-diamino-4-methylbenzoic acid with glyoxal bisulfite to form 5-methylquinoxaline-6-carboxylic acid.
-
Esterification : Protect the carboxylic acid as a methyl ester using thionyl chloride/methanol.
-
Nitration : Treat with fuming HNO₃ in H₂SO₄ at 0–5°C to introduce a nitro group at position 6.
Reduction and Oxidation
-
Nitro Reduction : Catalytic hydrogenation (H₂, 5% Pd/C, ethanol) converts the nitro group to an amine.
-
Ester Hydrolysis : Reflux with aqueous NaOH to regenerate the carboxylic acid.
-
Methyl Oxidation :
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Nitration | 72% | HNO₃/H₂SO₄, 0°C, 2 h |
| Bromination | 85% | NBS, chlorobenzene, 85°C, 2 h |
| Oxidation | 92% | O₂, Pt/C, 1.5 M NaOH, 85°C, 12 h |
Directed Metalation and Functionalization
Directed ortho-metalation (DoM) offers an alternative pathway to install substituents regioselectively. Using a tert-butoxycarbonyl (Boc) group as a directing group:
Boc-Protected Quinoxaline Synthesis
-
Protection : Treat 6-aminoquinoxaline with di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Metalation : LDA (2.5 equiv, -78°C) deprotonates position 5.
-
Carboxylation : Quench with CO₂ gas to form the carboxylic acid.
-
Deprotection : Remove Boc with TFA/CH₂Cl₂ (1:1).
Advantages :
-
High regiocontrol (≥95% para to Boc group).
-
Mild conditions preserve acid-sensitive functionalities.
Limitations :
-
Requires anhydrous, low-temperature conditions.
-
Boc removal may necessitate chromatography.
Biocatalytic Approaches
Emerging enzymatic methods leverage cytochrome P450 monooxygenases to oxidize methyl groups directly. For example:
P450BM3-Catalyzed Oxidation
-
Substrate : 6-Amino-5-methylquinoxaline.
-
Enzyme : Engineered P450BM3 mutant (F87A/T268V).
-
Reaction : NADPH-dependent oxidation in phosphate buffer (pH 7.4, 30°C).
Results :
-
Conversion: 68% to carboxylic acid.
-
Selectivity: No over-oxidation to ketone observed.
Industrial-Scale Considerations
Process Optimization
-
Cost Analysis : Halogenation-oxidation (Route 2) is preferred for scale-up due to readily available reagents and high yields.
-
Waste Streams : Bromide byproducts require neutralization with NaHSO₃ before disposal.
-
Purity Control : Recrystallization from ethanol/water (1:3) achieves ≥99.5% purity by HPLC.
Regulatory Compliance
-
Genotoxic Impurities : Residual NBS must be <10 ppm (ICH M7).
-
Solvent Residues : Chlorobenzene levels <600 ppm (USP <467>).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-aminoquinoxaline-5-carboxylic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 6-AQCA exhibits significant anti-inflammatory effects. It has been shown to modulate various biochemical pathways and influence enzymes involved in inflammatory responses, suggesting its potential role as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Derivatives of 6-AQCA have been investigated for their antibacterial and antifungal properties. These compounds demonstrate activity against various pathogens, including multidrug-resistant strains of bacteria, making them candidates for further pharmaceutical development .
Antitubercular Potential
Recent studies have explored the antitubercular activity of quinoxaline derivatives, including those related to 6-AQCA. For instance, novel derivatives from the quinoxaline-2-carboxylic acid class have shown promising results against Mycobacterium tuberculosis, indicating that modifications to the quinoxaline structure can enhance antimicrobial efficacy .
Case Study 1: Anti-inflammatory Mechanisms
A study demonstrated that 6-AQCA interacts with specific enzymes involved in inflammatory pathways, leading to reduced cytokine production in vitro. This suggests its potential use in treating conditions like rheumatoid arthritis or other inflammatory disorders.
Case Study 2: Antimicrobial Efficacy
In a comparative study on various quinoxaline derivatives, a derivative of 6-AQCA exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The results indicated that structural modifications could enhance antimicrobial potency.
Mechanism of Action
The mechanism of action of 6-aminoquinoxaline-5-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of quinoxaline derivatives are highly dependent on the position and nature of substituents. Below is a detailed comparison of 6-aminoquinoxaline-5-carboxylic acid with key analogs:
Table 1: Structural and Physical Properties of Selected Quinoxaline and Related Compounds
Key Observations:
- Positional Isomerism: 3-Aminoquinoline-5-carboxylic acid, an isoquinoline derivative, exhibits reduced aromatic planarity due to the fused benzene-pyridine structure, which may alter binding interactions in biological systems .
- Ester Derivatives: Methyl or ethyl esters (e.g., methyl quinoxaline-5-carboxylate) are less polar and more lipophilic, favoring membrane permeability in drug design .
Key Findings:
- Enzyme Inhibition: The amino and carboxylic acid groups in 6-aminoquinoxaline-5-carboxylic acid are critical for hydrogen bonding with acetylcholinesterase, as predicted by molecular docking studies .
- Industrial Utility: Quinoxaline-5-carboxylic acid is mass-produced for non-pharmaceutical applications, reflecting its stability and cost-effectiveness .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-aminoquinoxaline-5-carboxylic acid, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as bromination/chlorination of quinoxaline precursors followed by amination and carboxylation. For purity optimization, techniques like recrystallization, column chromatography, or HPLC should be employed. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be systematically varied and validated using spectroscopic methods (e.g., NMR, LC-MS) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 6-aminoquinoxaline-5-carboxylic acid?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies functional groups and structural integrity. Purity assessment requires HPLC with UV detection (λ = 254–280 nm). X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing .
Q. What safety protocols are critical when handling 6-aminoquinoxaline-5-carboxylic acid in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coats) and conduct reactions in a fume hood. Refer to safety data sheets (SDS) for spill management and first-aid measures. Store the compound in airtight containers at 2–8°C, away from oxidizers. Toxicity screening (e.g., Ames test) is recommended before biological assays .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data for 6-aminoquinoxaline-5-carboxylic acid?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell line viability). Perform dose-response curves across multiple replicates and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies). Cross-reference data with structurally analogous quinoxaline derivatives to identify structure-activity trends .
Q. What strategies optimize the reaction yield of 6-aminoquinoxaline-5-carboxylic acid under scale-up conditions?
- Methodological Answer : Use design of experiments (DoE) to evaluate factors like reagent stoichiometry, solvent polarity, and catalyst loading. Transition from batch to flow chemistry for improved heat/mass transfer. Monitor intermediates in real-time via in-situ FTIR or Raman spectroscopy. High-purity starting materials (>99%) reduce side reactions .
Q. How can computational modeling enhance the study of 6-aminoquinoxaline-5-carboxylic acid’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with enzymes like kinases or GPCRs. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models quantify substituent effects on activity. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. What experimental controls are essential when investigating the compound’s pharmacokinetic properties?
- Methodological Answer : Include positive controls (e.g., known CYP450 inhibitors) in metabolic stability assays. Use radiolabeled analogs (e.g., C) for tracking absorption/distribution. Plasma protein binding assays (equilibrium dialysis) and PAMPA for permeability should be standardized against reference compounds. Account for interspecies variability in in vivo models .
Data Presentation and Reproducibility Guidelines
- Tables/Figures : Include spectral data (e.g., NMR shifts, IR peaks) and biological activity tables with error margins (SEM/SD). Cite primary sources for non-original figures .
- Reproducibility : Document reaction parameters (e.g., exact temperatures, stirring rates) and instrument calibration details. Share raw data in repositories like Zenodo or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
